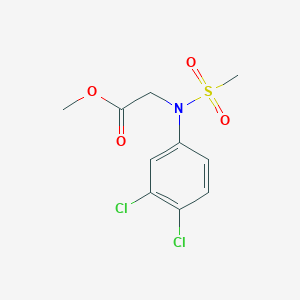

Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate is a useful research compound. Its molecular formula is C10H11Cl2NO4S and its molecular weight is 312.16. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycinate, identified by its CAS number 432007-40-4, is a compound of interest due to its potential biological activities. This article reviews the available research on its pharmacological properties, focusing on its anti-inflammatory and analgesic effects, as well as its mechanism of action.

- Molecular Formula : C10H11Cl2N\O4S

- Molecular Weight : 312.17 g/mol

- Physical State : Typically provided as a solid for research purposes.

The compound is primarily studied for its role as a COX-II inhibitor . Cyclooxygenase-2 (COX-II) is an enzyme that plays a significant role in the inflammatory process. Inhibition of COX-II is associated with reduced inflammation and pain relief, making this compound a candidate for therapeutic applications in conditions such as arthritis and other inflammatory diseases.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory activity against COX-II. For instance, studies have shown that similar compounds with structural analogs demonstrate IC50 values (the concentration required to inhibit 50% of the target enzyme activity) in the low micromolar range, suggesting potent anti-inflammatory properties .

Case Studies and Research Findings

- Anti-inflammatory Activity :

- Analgesic Effects :

- Safety and Toxicology :

Data Table: Comparison of COX-II Inhibitors

Analyse Chemischer Reaktionen

Oxidation Reactions

Mechanistic studies suggest that oxidation proceeds via radical intermediates or metal-oxo species, depending on the catalyst . For example, Mn(IV)-triazacyclononane complexes facilitate H₂O₂ activation, enabling selective sulfur oxidation while preserving the glycinate backbone .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

The hydrolysis mechanism involves nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by elimination of methanol. The electron-withdrawing sulfonyl group enhances the electrophilicity of the ester carbonyl, accelerating hydrolysis.

Nucleophilic Substitution at the Dichlorophenyl Ring

The 3,4-dichlorophenyl group is electron-deficient due to the −Cl substituents, making it susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:

| Reagent | Position Substituted | Product | Notes |

|---|---|---|---|

| NH₃ (high pressure) | Para to −Cl groups | Amino-substituted derivative | Limited yield due to steric hindrance. |

| Methoxide (NaOMe) | Meta to −Cl groups | Methoxy-substituted derivative | Requires elevated temperatures. |

NAS reactions are less favored compared to hydrolysis or oxidation due to the deactivating effects of both −Cl and −SO₂CH₃ groups. Reaction pathways are inferred from analogous dichlorophenyl systems .

Reductive Transformations

The sulfonyl group can be reduced to a thioether under strong reducing conditions:

| Reagent | Products | Efficiency |

|---|---|---|

| LiAlH₄ | N-(3,4-Dichlorophenyl)-N-(methylthio)glycinate | Partial reduction; competing ester reduction observed. |

| H₂/Pd-C | No reaction | Sulfonyl group remains intact |

Selective reduction of the sulfonyl moiety without affecting the ester or aryl chloride groups remains challenging, necessitating tailored catalysts.

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decomposition:

| Conditions | Major Products | Pathway |

|---|---|---|

| Pyrolysis (N₂ atmosphere) | CO₂, SO₂, chlorobenzene derivatives | Radical-mediated breakdown of sulfonyl and ester groups. |

Thermogravimetric analysis (TGA) reveals a multi-stage decomposition profile, with the sulfonyl group decomposing before the ester.

Key Mechanistic Insights

-

Oxidation : Proceeds via metal-catalyzed pathways (e.g., Mn-oxo intermediates) or radical chain mechanisms depending on the oxidant .

-

Hydrolysis : Acid-catalyzed vs. base-promoted mechanisms exhibit distinct rate-determining steps (protonation vs. nucleophilic attack) .

-

NAS Reactions : Limited by electronic deactivation but feasible with strong nucleophiles at high temperatures.

Eigenschaften

IUPAC Name |

methyl 2-(3,4-dichloro-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO4S/c1-17-10(14)6-13(18(2,15)16)7-3-4-8(11)9(12)5-7/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRZWCLHONYIOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.